Chrysodine

Description

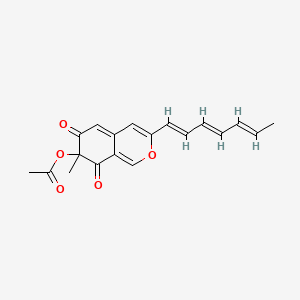

Structure

2D Structure

3D Structure

Properties

CAS No. |

52329-26-7 |

|---|---|

Molecular Formula |

C19H18O5 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

[3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |

InChI |

InChI=1S/C19H18O5/c1-4-5-6-7-8-9-15-10-14-11-17(21)19(3,24-13(2)20)18(22)16(14)12-23-15/h4-12H,1-3H3/b5-4+,7-6+,9-8+ |

InChI Key |

XZRLZOCMYBKPHR-ZAJAATJQSA-N |

SMILES |

CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |

Isomeric SMILES |

C/C=C/C=C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |

Canonical SMILES |

CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |

Synonyms |

chrysodine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Chemical Properties of Chrysoidine Dye

Abstract: This document provides a comprehensive technical overview of chrysoidine, a significant monoazo dye. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its synthesis, chemical properties, and biological interactions. This guide outlines the fundamental reaction for its preparation, details its key physicochemical characteristics, and presents standardized experimental protocols. Furthermore, it discusses the toxicological profile of chrysoidine, an essential consideration for its handling and potential applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Chrysoidine, also known as C.I. Basic Orange 2, is a reddish-brown crystalline powder.[1][2] It was one of the early commercial successes in the azo dye category and has been in use since 1875.[3][4] The hydrochloride salt is the most common form, enhancing its stability and solubility in aqueous solutions.[5] It is utilized in the textile, paper, and ink industries, and also finds application as a biological stain.[6][7]

The following table summarizes the key quantitative properties of Chrysoidine G (hydrochloride form).

| Property | Value | References |

| CAS Number | 532-82-1 | [7][8] |

| Molecular Formula | C₁₂H₁₃ClN₄ | [6][8] |

| Molecular Weight | 248.71 g/mol | [6][8] |

| Appearance | Reddish-brown crystalline powder | [2][6] |

| Melting Point | 118-118.5 °C | [9] |

| ~112 °C (decomposes) | [6] | |

| 235 °C (decomposes) | [5][10] | |

| Max Absorption (λmax) | 449 nm (in water) | [2][9] |

| Solubility (at 15 °C) | ||

| Water | 5.5% | |

| Absolute Ethanol | 4.75% | |

| Cellosolve | 6.0% | |

| Anhydrous Ethylene Glycol | 9.5% | |

| Xylene | 0.005% | |

| Benzene | Practically insoluble | |

| Acetone | Slightly soluble | [1] |

Chrysoidine is soluble in water and ethanol but is practically insoluble in nonpolar solvents like benzene.[6] When dissolved in concentrated sulfuric acid, it produces a yellow solution, which turns orange upon dilution.[2] The dye's stability is considered moderate, with a shelf life of up to 24 months when stored in a cool, dry place away from direct sunlight.[6] However, like many azo compounds, it can be explosive when suspended in air at specific concentrations.[2][9]

Synthesis of Chrysoidine

The synthesis of chrysoidine is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process occurs in two primary stages: the diazotization of an aromatic amine (aniline) followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound (m-phenylenediamine).[3][4]

The overall synthesis can be visualized as follows:

Caption: Reaction pathway for the synthesis of chrysoidine dye.

This protocol describes a representative laboratory-scale synthesis of chrysoidine.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

m-Phenylenediamine

-

Sodium Chloride (NaCl)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization of Aniline:

-

In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated HCl and water.

-

Cool the beaker in an ice bath to maintain the temperature between 0-5 °C. This is critical as diazonium salts are unstable at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution with constant stirring. The addition should be slow enough to ensure the temperature does not rise above 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the reaction goes to completion. The formation of the benzenediazonium chloride salt is indicated by a slight color change.

-

-

Azo Coupling:

-

In a separate 500 mL beaker, dissolve an equimolar amount of m-phenylenediamine in dilute HCl.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

-

An orange to reddish-brown precipitate of chrysoidine hydrochloride should form almost immediately.

-

Continue stirring the mixture in the ice bath for another 30 minutes.

-

-

Isolation and Purification:

-

Isolate the crude chrysoidine dye by vacuum filtration.

-

Wash the precipitate with a small amount of cold, saturated sodium chloride solution to remove impurities.

-

The crude product can be purified by recrystallization from hot water, potentially with the addition of a small amount of HCl.

-

Dry the purified reddish-brown crystals in a desiccator or a low-temperature oven.

-

Spectroscopic Characterization

Characterization of the synthesized dye is crucial to confirm its identity and purity. UV-Visible and NMR spectroscopy are standard methods for this purpose.

The concentration of chrysoidine can be determined using UV-Visible spectrophotometry.[8][10][11]

Procedure:

-

Prepare a stock solution of a known concentration of chrysoidine in distilled water.

-

From the stock solution, prepare a series of dilutions to create a calibration curve.

-

Measure the absorbance of each solution using a UV-Visible spectrophotometer, scanning a wavelength range from approximately 300 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax), which should be around 440-449 nm.[9][12]

-

Plot a calibration curve of absorbance versus concentration to be used for determining the concentration of unknown samples.

Caption: General experimental workflow for spectroscopic analysis.

Procedure:

-

Dissolve a small amount (5-10 mg) of the purified chrysoidine dye in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a trace of DCl).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the resulting data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and structural assignment.

Biological and Toxicological Profile

For drug development professionals, understanding the biological activity and toxicity of a compound is paramount. Chrysoidine is known primarily as an industrial dye and biological stain, but it is not used therapeutically.[1][6] Its toxicological profile raises significant safety concerns.

Several studies have investigated the genotoxicity of chrysoidine and its base, Solvent Orange 3.

-

Mutagenicity: Chrysoidine has demonstrated mutagenic activity in the Ames test, particularly with metabolic activation.[9][14] The mutagenic activity appears to be catalyzed by cytochrome P488.[9]

-

Carcinogenicity: There is limited evidence for carcinogenicity in animals; one study in mice showed an increase in liver-cell tumors and leukemias.[15] Reports of bladder cancer in amateur fishermen who used chrysoidine-dyed maggots as bait led to case-control studies, with one suggesting a possible increased risk.[14][15]

-

DNA Damage: The dye has been shown to cause DNA strand breaks in algae.[14] This is believed to occur through metabolic activation leading to reactive intermediates that can bind to DNA.

Caption: Logical pathway of chrysoidine-induced genotoxicity.

When administered orally to mice, only very small amounts of chrysoidine were found bound to liver proteins, suggesting limited systemic bioavailability or rapid metabolism and excretion.[10] Additionally, in vitro studies have shown that chrysoidine can interact with the Na+-K+ pump.[14]

Given its toxicological profile, chrysoidine should be handled with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, to minimize exposure.

References

- 1. Chrysoidine [drugfuture.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

- 4. britannica.com [britannica.com]

- 5. Chrysoidine G analytical standard 532-82-1 [sigmaaldrich.com]

- 6. Chrysoidine Dyes at Best Prices with High Performance [dyesandpigments.co.in]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. abmole.com [abmole.com]

- 9. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chrysoidine G I CAS#: 532-82-1 I azoic dye (cationic dye I InvivoChem [invivochem.com]

- 11. shop.labclinics.com [shop.labclinics.com]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. CHRYSOIDINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of Chrysoidine G for Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysoidine G, also known as Basic Orange 2, is a cationic azo dye with established applications in biological staining, particularly in microbiology. Its utility in microscopy stems from its ability to provide contrast to specific cellular components. A thorough understanding of its spectroscopic properties is paramount for its effective and quantitative application. This technical guide provides a comprehensive overview of the known spectroscopic data of Chrysoidine G, detailed experimental protocols for its analysis and use in microscopy, and a discussion of its interaction with biological substrates. While Chrysoidine G is primarily recognized as a visible dye, its fluorescent properties are not well-documented in publicly available literature. This guide presents a framework for the characterization of its photophysical properties to enable further research and application development.

Spectroscopic Properties of Chrysoidine G

The defining characteristic of Chrysoidine G in the context of microscopy is its absorption of light in the visible spectrum. The concentration of Chrysoidine G in solution can be determined using UV-Vis spectroscopy.[1][2][3] The primary reported spectroscopic parameter is its maximum absorption wavelength (λmax).

Data Presentation: Spectroscopic Properties

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 449 nm | Water | [4] |

| Molar Absorptivity (ε) | Not available in cited literature | - | - |

| Emission Maximum (λem) | Not available in cited literature | - | - |

| Fluorescence Quantum Yield (Φ) | Not available in cited literature | - | - |

Note: While some suppliers classify Chrysoidine G as a fluorescent dye, specific data regarding its emission spectrum and quantum yield are not readily found in scientific literature.

Experimental Protocols

Protocol for UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for determining the absorption spectrum and quantifying the concentration of Chrysoidine G in an aqueous solution.

Objective: To measure the absorbance of a Chrysoidine G solution and determine its concentration.

Materials:

-

Chrysoidine G powder

-

Distilled or deionized water

-

Spectrophotometer (UV-Vis)

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of Chrysoidine G powder (e.g., 10 mg).

-

Dissolve the powder in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to create a stock solution. Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform a series of dilutions from the stock solution to prepare working solutions of varying concentrations (e.g., in the range of 1-10 µg/mL).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range to scan from approximately 300 nm to 700 nm.

-

Use a cuvette filled with distilled water as a blank to zero the instrument.

-

-

Measurement:

-

Rinse a cuvette with one of the working solutions and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of all working solutions at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

The relationship should be linear and follow the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

The molar absorptivity (ε) can be determined from the slope of the calibration curve.

-

Protocol for Neisser Staining for Bacterial Identification

Chrysoidine G is used as a counterstain in the Neisser staining method, which is employed to identify the presence of polyphosphate granules (volutin granules or metachromatic granules) in bacteria, most notably Corynebacterium diphtheriae.

Principle: The primary stain (a mixture of methylene blue and crystal violet) stains the acidic polyphosphate granules a deep blue to black. The bacterial cytoplasm and other cellular components are then counterstained with Chrysoidine G, appearing yellowish-brown.

Reagents:

-

Neisser's Solution A:

-

Methylene blue: 0.1 g

-

Glacial acetic acid: 5.0 mL

-

Ethanol (96%): 5.0 mL

-

Distilled water: 100 mL

-

-

Neisser's Solution B:

-

Crystal violet (10% in 96% ethanol): 3.3 mL

-

Ethanol (96%): 6.7 mL

-

Distilled water: 100 mL

-

-

Neisser's Staining Solution: A freshly prepared mixture of 2 parts Solution A and 1 part Solution B.

-

Neisser's Solution C (Counterstain):

-

Chrysoidine G: 1.0 g

-

Hot distilled water: 300 mL (dissolve and then filter)

-

Procedure:

-

Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide, air dry, and heat-fix.

-

Primary Staining: Flood the smear with the freshly prepared Neisser's staining solution and allow it to act for 10-15 seconds.

-

Washing: Gently wash the slide with tap water.

-

Counterstaining: Flood the smear with Neisser's Solution C (Chrysoidine G) and allow it to act for 45 seconds.

-

Final Wash: Rinse the slide with tap water.

-

Drying and Observation: Blot the slide dry and examine under a light microscope using an oil immersion objective.

Expected Results:

-

Positive: The presence of blue-black granules within yellowish-brown bacterial cells.

-

Negative: Bacterial cells will appear uniformly yellowish-brown.

Mandatory Visualizations

Staining Mechanism of Chrysoidine G

Chrysoidine G is a basic dye, meaning its chromophore is cationic. This positive charge facilitates its binding to negatively charged (acidic) components within cells. In the context of Neisser staining, it provides a contrasting background to the intensely stained polyphosphate granules.

Experimental Workflow: UV-Vis Spectroscopy

The following diagram illustrates the general workflow for conducting a UV-Vis spectroscopic analysis of Chrysoidine G.

Experimental Workflow: Neisser Staining

The diagram below outlines the key steps involved in the Neisser staining procedure.

Discussion and Future Directions

Chrysoidine G is a valuable tool for differential staining in microbiology. Its spectroscopic characterization, however, is largely limited to its absorption properties. The lack of readily available data on its molar absorptivity and fluorescence characteristics presents an opportunity for further research. A comprehensive photophysical study of Chrysoidine G in various solvent environments and upon binding to different biological macromolecules (such as DNA, RNA, and proteins) would significantly enhance its utility.

For researchers in drug development, understanding the binding characteristics of such dyes can provide insights into molecular interactions with cellular targets. While Chrysoidine G itself is not a therapeutic agent, the principles of its interaction as a cationic molecule with anionic cellular components are broadly applicable in pharmacology.

Future work should focus on:

-

Determination of Molar Absorptivity: A precise determination of the molar extinction coefficient in various solvents is essential for accurate quantitative studies.

-

Fluorescence Characterization: A thorough investigation of its fluorescence properties, including excitation and emission spectra, quantum yield, and lifetime, could open up new applications in fluorescence microscopy.

-

Binding Studies: Elucidating the specific binding sites and affinities of Chrysoidine G to various cellular components will provide a more detailed understanding of its staining mechanisms.

Conclusion

This technical guide has summarized the available spectroscopic data for Chrysoidine G and provided detailed protocols for its analysis and application in microscopy. While there are gaps in the publicly available data, particularly concerning its fluorescence properties, the information and protocols presented here serve as a solid foundation for researchers utilizing this classic biological stain. The outlined future research directions highlight the potential for expanding the applications of Chrysoidine G through a more comprehensive understanding of its photophysical properties.

References

Chrysodine Y: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysodine Y, also known as C.I. Basic Orange 2, is a cationic azo dye with the CAS number 532-82-1. It has historical and current applications as a colorant for various materials, including textiles, leather, and paper.[1][2] In the laboratory setting, particularly in biological and pharmaceutical research, an understanding of its solubility in a range of common solvents is crucial for the preparation of stock solutions, for use in staining protocols, and for the investigation of its biological properties. This technical guide provides a comprehensive overview of the solubility of this compound Y, detailed experimental protocols for solubility determination, and an illustrative representation of its metabolic activation pathway, a key consideration for its biological effects.

Quantitative Solubility Data

The solubility of this compound Y varies significantly depending on the solvent. The available quantitative data is summarized in the table below. It is important to note that some of the specific quantitative data originates from older literature and should be considered as a valuable reference point. More recent sources often provide qualitative descriptions of solubility.

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 15 | 5.5% (w/v) | [3][4][5] |

| Water | Not Specified | 40 g/L | [6] |

| Water | 73°F (~23°C) | 1 - 10 mg/mL | [7] |

| Absolute Ethanol | 15 | 4.75% (w/v) | [3][4][5] |

| Cellosolve (2-Ethoxyethanol) | 15 | 6.0% (w/v) | [3][4][5] |

| Anhydrous Ethylene Glycol | 15 | 9.5% (w/v) | [3][4] |

| Xylene | 15 | 0.005% (w/v) | [3][4][5] |

| Acetone | Not Specified | Slightly Soluble | [2][8][9] |

| Benzene | Not Specified | Practically Insoluble | [2][4][5][8][9] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available. Generally considered a good solvent for many organic dyes. | |

| N,N-Dimethylformamide (DMF) | Not Specified | No quantitative data available. Generally considered a good solvent for many organic dyes. | |

| Tetrahydrofuran (THF) | Not Specified | No quantitative data available. | |

| Chloroform | Not Specified | No quantitative data available. |

Note: The solubility of this compound Y in aqueous solutions can be influenced by pH.

Experimental Protocol: Determination of this compound Y Solubility

The following is a detailed methodology for determining the solubility of this compound Y in a given laboratory solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.

Objective: To determine the saturation solubility of this compound Y in a specific solvent at a controlled temperature.

Materials:

-

This compound Y (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound Y in the chosen solvent at a known concentration.

-

Create a series of dilutions from the stock solution to generate a set of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound Y in that solvent (approximately 444-454 nm in water).[10]

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound Y to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of this compound Y in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound Y in the solvent at the specified temperature.

-

Metabolic Activation of this compound Y

For researchers in drug development and toxicology, a critical aspect of this compound Y is its biological activity. This compound Y is not considered a direct-acting mutagen; however, it can undergo metabolic activation in the body to form reactive intermediates that can bind to DNA, a process with carcinogenic potential. This metabolic pathway is a crucial logical relationship to understand when working with this compound.

Caption: Metabolic activation pathway of this compound Y leading to the formation of DNA adducts.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound Y can be visualized as follows.

Caption: Experimental workflow for determining the solubility of this compound Y.

References

- 1. Basic Orange 2 (this compound Y/G) – Deluxe Chemical Industries [deluxechemind.com]

- 2. Basic Orange 2 - Chrysoidine - Chrysoidine G from Emperor Chem [emperordye.com]

- 3. Basic Orange 2 CAS#: 532-82-1 [m.chemicalbook.com]

- 4. Chrysoidine [drugfuture.com]

- 5. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. C.I. Basic Orange 2 | C12H13ClN4 | CID 10771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. 532-82-1 CAS | CHRYSOIDINE Y | Biological Stains and Dyes | Article No. 02841 [lobachemie.com]

A Technical Guide to the Historical Application of Chrysoidine in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoidine, one of the earliest synthetic azo dyes, holds a significant place in the history of textile chemistry. First synthesized in 1875, it quickly gained commercial success as the first azo dye for wool.[1] Its discovery marked a pivotal moment in the transition from natural to synthetic colorants in the textile industry. This technical guide provides an in-depth exploration of the historical applications of Chrysoidine, detailing its synthesis, dyeing methodologies for various textiles, and performance characteristics. The information presented herein is compiled from historical chemical literature and modern analyses of historical textiles, offering valuable insights for researchers in dye chemistry, textile science, and the preservation of historical artifacts.

Chemical Properties and Synthesis

Chrysoidine, chemically known as 2,4-diaminoazobenzene hydrochloride (C.I. 11270), is a cationic monoazo dye.[2][3] Its molecular formula is C₁₂H₁₃ClN₄.[2] The synthesis of Chrysoidine was a significant development in industrial organic chemistry, relying on the diazotization of an aromatic amine followed by an azo coupling reaction.

Historical Synthesis Protocol

The industrial synthesis of Chrysoidine in the late 19th century involved a two-step process starting from aniline, a readily available precursor from coal tar.[1][4]

Step 1: Diazotization of Aniline

Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at a low temperature (0-5 °C) to form a diazonium salt.

-

Reactants:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Ice

-

-

Procedure:

-

Aniline is dissolved in an aqueous solution of hydrochloric acid.

-

The solution is cooled to 0-5 °C using an ice bath.

-

A solution of sodium nitrite in water is slowly added to the aniline hydrochloride solution while maintaining the low temperature. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

Step 2: Azo Coupling

The resulting diazonium salt solution is then coupled with m-phenylenediamine to form Chrysoidine.

-

Reactants:

-

Aniline diazonium chloride solution (from Step 1)

-

m-Phenylenediamine

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) (for pH adjustment)

-

-

Procedure:

-

m-Phenylenediamine is dissolved in water.

-

The cold diazonium salt solution is slowly added to the m-phenylenediamine solution.

-

The reaction mixture is kept alkaline to facilitate the coupling reaction.

-

The Chrysoidine dye precipitates out of the solution and is then filtered, washed, and dried.

-

// Nodes Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; NaNO2_HCl [label="NaNO₂ + HCl (aq)\n0-5 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Aniline Diazonium\nChloride", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; mPhenylenediamine [label="m-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Chrysoidine [label="Chrysoidine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Aniline -> Diazonium [label="Diazotization"]; NaNO2_HCl -> Diazonium; mPhenylenediamine -> Chrysoidine; Diazonium -> Chrysoidine [label="Azo Coupling"]; }

Caption: Chemical synthesis pathway of Chrysoidine.

Historical Dyeing Applications and Protocols

Chrysoidine was primarily used for dyeing protein fibers like wool and silk, but its application extended to cellulosic fibers such as cotton with the use of a mordant. It was also used for dyeing leather, paper, and other materials.[2][5]

Dyeing of Wool

Chrysoidine was the first azo dye successfully applied to wool, providing a vibrant yellowish-orange hue.[1] The dyeing process was typically carried out in a neutral or weakly acidic dyebath.

Experimental Protocol for Wool Dyeing (Late 19th Century Practice):

-

Materials:

-

Wool yarn or fabric (pre-scoured)

-

Chrysoidine dye

-

Acetic acid or formic acid

-

Water

-

Dyeing vessel (copper or enameled iron)

-

-

Procedure:

-

Dye Bath Preparation: A dyebath is prepared with a liquor ratio of approximately 20:1 to 40:1 (water to fiber weight). The required amount of Chrysoidine dye (typically 1-3% on the weight of fiber, o.w.f.) is dissolved in hot water and added to the dyebath.

-

Dyeing: The pre-wetted wool is introduced into the dyebath at a temperature of about 40-50 °C. The temperature is gradually raised to a boil (100 °C) over 30-45 minutes.

-

Acidification: After reaching the boil, a small amount of acetic acid or formic acid (1-2% o.w.f.) is added to the dyebath to promote dye exhaustion.

-

Boiling: The dyeing is continued at a gentle boil for 60-90 minutes, with occasional stirring to ensure even coloration.

-

Rinsing and Finishing: The dyed wool is then removed from the dyebath, allowed to cool, and thoroughly rinsed with cold water until the water runs clear. Finally, the wool is dried.

-

Dyeing of Silk

Chrysoidine was also used to dye silk, producing a similar orange shade as on wool. The dyeing process for silk was comparable to that of wool, often taking place in a slightly acidic bath.

Experimental Protocol for Silk Dyeing (Late 19th Century Practice):

-

Materials:

-

Silk yarn or fabric (de-gummed)

-

Chrysoidine dye

-

Acetic acid

-

Water

-

Dyeing vessel

-

-

Procedure:

-

Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 20:1 to 30:1. The Chrysoidine dye (1-2% o.w.f.) is dissolved in warm water and added to the bath.

-

Dyeing: The wetted silk is entered into the dyebath at a lukewarm temperature (around 30 °C). The temperature is gradually raised to 80-90 °C over 30 minutes.

-

Acidification: A small amount of acetic acid is added to the dyebath to aid in dye fixation.

-

Heating: The dyeing is continued at this temperature for 45-60 minutes.

-

Rinsing: The silk is then removed, rinsed in cold water, and sometimes brightened in a very dilute acid bath before final rinsing and drying.

-

Dyeing of Cotton (with Tannin Mordant)

As a basic dye, Chrysoidine has no direct affinity for cellulosic fibers like cotton. Therefore, a mordanting process was necessary to achieve a satisfactory and reasonably fast dyeing. The most common historical method involved the use of tannin as a mordant.[2]

Experimental Protocol for Cotton Dyeing with Tannin Mordant (Late 19th Century Practice):

-

Part 1: Tannin Mordanting

-

Materials:

-

Cotton yarn or fabric (scoured and bleached)

-

Tannic acid (extracted from sources like oak galls)

-

Water

-

Mordanting vessel

-

-

Procedure:

-

The cotton is worked in a hot solution of tannic acid (5-10% o.w.f.) for several hours, or left to steep overnight as the bath cools.

-

The cotton is then squeezed or hydro-extracted.

-

-

-

Part 2: Fixation of Tannin (Optional but recommended for better fastness)

-

Materials:

-

Tannin-treated cotton

-

Antimony salt (e.g., tartar emetic - potassium antimony tartrate) or an iron salt (e.g., ferrous sulfate)

-

Water

-

-

Procedure:

-

The tannin-treated cotton is worked in a cold or lukewarm bath containing a fixing agent for about 30 minutes.

-

The cotton is then rinsed thoroughly.

-

-

-

Part 3: Dyeing with Chrysoidine

-

Materials:

-

Mordanted cotton

-

Chrysoidine dye

-

Water

-

Dyeing vessel

-

-

Procedure:

-

A fresh dyebath is prepared with Chrysoidine (1-2% o.w.f.).

-

The mordanted cotton is entered into the cold or lukewarm dyebath.

-

The temperature is gradually raised to 60-70 °C and dyeing is continued for about 60 minutes.

-

The dyed cotton is then rinsed and dried.

-

-

Caption: General experimental workflows for dyeing different textile fibers with Chrysoidine.

Quantitative Data on Dyeing Properties

The fastness properties of Chrysoidine varied depending on the fiber and the dyeing method. Historical data and modern analyses provide the following insights.

| Property | Wool | Silk | Cotton (with Tannin Mordant) | Acrylic |

| Light Fastness | 1-2 (Poor) | - | Poor | 2 (Poor) |

| Washing Fastness | 1-2 (Poor) | - | Poor | 4 (Good) |

| Perspiration Fastness | - | - | - | 4-5 (Very Good) |

| Dry Rubbing Fastness | - | - | - | 4 (Good) |

| Wet Rubbing Fastness | - | - | - | 3-4 (Moderate to Good) |

| Ironing Fastness | - | - | - | 4-5 (Very Good) |

| Data compiled from available sources.[2] A dash (-) indicates that specific historical data was not readily available. |

Historical Color Fastness Testing

In the late 19th and early 20th centuries, color fastness testing was not as standardized as it is today. However, methods were developed to assess the durability of dyes.

-

Light Fastness: Textiles were exposed to direct sunlight for extended periods, and the degree of fading was visually assessed.

-

Washing Fastness: Dyed fabrics were subjected to repeated washing with soap and water, often with mechanical agitation, to simulate laundering. The color change of the fabric and the staining of adjacent white fabrics were observed.

-

Rubbing Fastness (Crocking): A piece of white cloth was rubbed against the dyed fabric, both dry and wet, to determine the amount of color transfer.

-

Perspiration Fastness: Dyed fabrics were treated with acidic and alkaline solutions meant to mimic the effects of human perspiration.

Conclusion

Chrysoidine played a crucial role in the early synthetic dye industry, providing a new and vibrant orange color for textiles. Its application on wool and silk was straightforward, while its use on cotton necessitated the development and refinement of mordanting techniques. Although its fastness properties, particularly to light and washing on natural fibers, were generally poor by modern standards, it represented a significant advancement in dyeing technology at the time. This technical guide serves as a comprehensive resource for understanding the historical significance and practical application of Chrysoidine in the context of 19th-century textile dyeing. The detailed protocols and data presented offer a valuable reference for researchers and professionals in related fields.

References

- 1. Testing for Colourfastness – Canadian Conservation Institute (CCI) Notes 13/14 - Canada.ca [canada.ca]

- 2. Colour Fastness in Textile Testing [textilesphere.com]

- 3. testextextile.com [testextextile.com]

- 4. Old King Coal Part 4: Coal Colours - Features - The Chemical Engineer [thechemicalengineer.com]

- 5. testbook.com [testbook.com]

Chrysodine Exposure: A Technical Examination of Carcinogenicity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysodine, an azo dye, has been subject to scrutiny regarding its potential carcinogenic and toxic effects. This technical guide provides a comprehensive overview of the available data, focusing on quantitative toxicological endpoints, detailed experimental methodologies, and the known metabolic and signaling pathways associated with its activity. The evidence indicates that while human carcinogenicity data is inadequate, there is limited evidence of carcinogenicity in animal models, particularly in mice, where it has been shown to induce liver tumors. Genotoxicity has been demonstrated in vitro, with positive results in bacterial mutagenicity assays and unscheduled DNA synthesis (UDS) tests, contingent on metabolic activation. This document aims to consolidate the key findings to inform risk assessment and guide future research in the context of drug development and chemical safety.

Carcinogenicity Data

The carcinogenic potential of this compound has been evaluated in both human epidemiological studies and animal bioassays. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals.[1]

Animal Carcinogenicity Studies

Long-term oral administration studies in rodents have provided the primary evidence for this compound's carcinogenic potential.

Table 1: Summary of Animal Carcinogenicity Studies on this compound

| Species/Strain | Sex | Dosing Regimen | Duration | Key Findings | Reference |

| Mouse (C57BL) | Male & Female | 2,000 mg/kg of a low vitamin diet | 13 months, followed by control diet | Increased incidence of liver tumors (adenomas and adenocarcinomas), leukemias, and reticulum-cell sarcomas. | Albert, 1956 (as cited in BAuA report)[2] |

| Rat | Not specified | 1,000 mg/kg of diet | 51-366 days | No tumors observed. | Maruya, 1938 (as cited in BAuA report)[2] |

Quantitative Analysis of Tumor Incidence in Mice (Albert, 1956):

A study by Albert (1956) investigated the effects of chronic oral exposure to this compound in C57BL mice.[2]

-

Liver Tumors: In the this compound-treated group, 75 out of 104 mice developed liver tumors (25 adenomas and 50 adenocarcinomas). In the two control groups, the incidence was significantly lower, with 1 out of 89 and 2 out of 117 animals developing liver tumors.[2]

-

Leukemias and Reticulum-Cell Sarcomas: The treated group also showed an increased incidence of leukemias and reticulum-cell sarcomas, with 28 out of 104 mice affected, compared to 9 out of 89 and 12 out of 117 in the control groups.[2]

It is important to note that the study by Maruya (1938) on rats is considered inadequately documented and, therefore, its negative findings have limited value in a comprehensive risk assessment.[2]

Experimental Protocols

Oral Carcinogenicity Study in Mice (Albert, 1956):

-

Test Substance: this compound.

-

Animal Model: 60 male and 60 female C57BL mice.[2]

-

Dosing: The mice were fed a low vitamin diet containing 2,000 mg of this compound per kg of diet.[2]

-

Duration: The treatment period was 13 months, after which the animals were switched to a control diet for the remainder of their lifespan.[2]

-

Control Groups: Two control groups were used, consisting of 100 (50 male and 50 female) and 130 (60 male and 70 female) mice.[2]

-

Endpoint Assessment: The incidence of liver tumors, leukemias, and reticulum-cell sarcomas was evaluated upon necropsy.

Oral Carcinogenicity Study in Rats (Maruya, 1938):

-

Test Substance: this compound.

-

Animal Model: 10 rats (sex not specified).[2]

-

Dosing: The rats were fed a diet containing 1,000 mg of this compound per kg of diet.[2]

-

Duration: The study duration ranged from 51 to 366 days.[2]

-

Endpoint Assessment: The occurrence of tumors was monitored.

Toxicity Data

Acute Toxicity

Limited acute toxicity data is available for this compound.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2000 mg/kg bw | RTECS (as cited in NICNAS report) |

Genotoxicity Data

This compound has been shown to be genotoxic in several in vitro assays, with its activity being dependent on metabolic activation.

Bacterial Reverse Mutation Assay (Ames Test)

This compound and its components have been demonstrated to be mutagenic in Salmonella typhimurium strains.

Table 3: Summary of Ames Test Results for this compound Components

| Strain | Metabolic Activation (S9) | Test Compound | Result | Quantitative Data | Reference |

| TA100 | Required | Methyl-substituted this compound components | Positive | 66-1992 revertants at 50 µ g/plate | Sandhu and Chipman, 1990[1] |

| TA1538 | Required | This compound | Positive | - | Garner and Nutman, 1977[3] |

Experimental Protocol for Ames Test (Sandhu and Chipman, 1990):

-

Test System: Salmonella typhimurium strain TA100.[1]

-

Test Compounds: Five separated and synthesized azo dye components of Gurr chrysoidine 'Y'.

-

Metabolic Activation: The assay was conducted with and without a rat liver S9 fraction for metabolic activation.[1] The study also utilized human liver S9 and S9 from rats pre-treated with phenobarbitone or β-naphthoflavone.[1]

-

Concentration: 50 µ g/plate .[1]

-

Endpoint: The number of revertant colonies was counted to assess mutagenicity.

Unscheduled DNA Synthesis (UDS)

This compound components have been shown to induce UDS in primary rat hepatocytes, indicating the induction of DNA repair mechanisms.

Table 4: Unscheduled DNA Synthesis (UDS) in Rat Hepatocytes

| Test Compound | Concentration | Result | Quantitative Data (Net Nuclear Grains) | Reference |

| This compound components | 2.5 µ g/incubation | Positive | 11.92 - 23.5 | Sandhu and Chipman, 1990[1] |

Experimental Protocol for In Vitro UDS Assay (Sandhu and Chipman, 1990):

-

Test System: Primary rat hepatocytes.[1]

-

Test Compounds: this compound components.

-

Concentration: 2.5 µ g/incubation .[1]

-

Endpoint: Unscheduled DNA synthesis was measured by quantifying the net nuclear grains, which represents the incorporation of radiolabeled thymidine during DNA repair.[1]

Metabolic Activation and Signaling Pathways

The genotoxicity and potential carcinogenicity of this compound are linked to its metabolic activation, primarily through the action of cytochrome P450 enzymes.

Metabolic Activation Pathway

Caption: Metabolic activation of this compound leading to potential carcinogenesis.

The primary mechanism of this compound's toxicity involves the reductive cleavage of the azo bond, which can be carried out by intestinal microflora and liver enzymes.[4] This process generates aromatic amines, such as aniline and 1,2,4-triaminobenzene.[3] These aromatic amines can then undergo metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, to form reactive electrophilic metabolites, including N-hydroxyarylamines and nitrenium ions. These reactive species can covalently bind to DNA, forming DNA adducts, which can lead to mutations and initiate the process of carcinogenesis if not repaired.

Studies by Sandhu and Chipman (1990) using inhibitors of cytochrome P450 suggested a significant role for cytochrome P448 (a term sometimes used for certain CYP1A enzymes) in the metabolic activation of this compound components to mutagens.[1]

Downstream Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the downstream signaling pathways that are dysregulated by this compound or its metabolites, beyond the initial DNA damage response. Research on other flavonoids, such as chrysin (note: a different compound from this compound), has implicated pathways like PI3K/Akt and MAPK in their anticancer effects.[5][6][7] However, it is crucial to note that these findings cannot be directly extrapolated to this compound. The induction of UDS by this compound components is indicative of the activation of DNA damage repair pathways. Further research is warranted to elucidate the specific cellular signaling cascades that are perturbed by this compound exposure and contribute to its carcinogenic effects.

Conclusion and Future Directions

The available data indicates that this compound is a genotoxic agent in vitro following metabolic activation and has limited evidence of carcinogenicity in mice. The primary mechanism of action is believed to involve metabolic activation by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts.

For a more complete risk assessment, several data gaps need to be addressed:

-

In Vivo Genotoxicity: There is a need for well-conducted in vivo genotoxicity studies, such as the micronucleus assay, to determine if the genotoxic effects observed in vitro translate to a whole-animal system.

-

Detailed Carcinogenicity Data: The original, full-text publications of the early carcinogenicity studies would provide more detailed information on the experimental protocols and a more robust basis for quantitative risk assessment.

-

Signaling Pathway Analysis: Research is needed to identify the specific downstream signaling pathways that are dysregulated by this compound and its metabolites. This would provide a deeper understanding of its mode of action and could reveal potential biomarkers of exposure and effect.

For professionals in drug development, the genotoxic and carcinogenic potential of any azo dye-containing compound should be carefully evaluated. The experimental protocols and findings outlined in this guide provide a framework for designing and interpreting such safety assessments.

References

- 1. Bacterial mutagenesis and hepatocyte unscheduled DNA synthesis induced by chrysoidine azo-dye components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. baua.de [baua.de]

- 3. Testing of some azo dyes and their reduction products for mutagenicity using Salmonella typhimurium TA 1538 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The significance of azo-reduction in the mutagenesis and carcinogenesis of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysin induces death of prostate cancer cells by inducing ROS and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromophore Structure of Chrysodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysodine is a synthetic azo dye characterized by its vibrant orange-red hue. Historically significant as one of the early commercial azo dyes, its utility spans various industries, including textiles, leather, and paper, as well as biological staining.[1][2][3] The tinctorial properties of this compound are intrinsically linked to its chromophoric system, the part of the molecule responsible for absorbing visible light. This guide provides a detailed technical examination of the chromophore structure of this compound, its synthesis, and its spectroscopic characterization.

The Chromophore: Structure and Synthesis

The chromophore of this compound is the entire conjugated system comprising the azo group (-N=N-) and the two aromatic rings. This extended π-electron system is responsible for the dye's characteristic color. The IUPAC name for this compound is 4-phenyldiazenylbenzene-1,3-diamine, and it is commonly available as its hydrochloride salt.[4]

The fundamental structure of this compound consists of a phenyl group linked through an azo bridge to a m-phenylenediamine moiety. This arrangement of an electron-donating group (the amino groups) and the azo linkage creates a donor-acceptor system that facilitates electronic transitions at lower energies, pushing the absorption into the visible spectrum.

Caption: Chemical Structure of this compound Hydrochloride.

The synthesis of this compound is a classic example of diazotization and azo coupling, a cornerstone of aromatic chemistry.[1][5] The process begins with the diazotization of aniline in the presence of a mineral acid (like HCl) and sodium nitrite at low temperatures (0-5 °C) to form a benzenediazonium salt. This is followed by the electrophilic aromatic substitution reaction where the diazonium salt couples with the electron-rich m-phenylenediamine at the position para to one amino group and ortho to the other.

Caption: Simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The chromophoric structure of this compound has been elucidated and is routinely confirmed using various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing the electronic transitions within the chromophore. This compound exhibits a strong absorption band in the visible region, which is responsible for its color.

Table 1: UV-Visible Spectroscopic Data for this compound

| Solvent | λmax (nm) | Reference(s) |

| Water | 449 | [6][7] |

| Ethanol | 443 | [8] |

| Aqueous Solution | 440 | [9][10][11] |

The absorption maximum (λmax) around 440-449 nm is attributed to a π → π* electronic transition within the extended conjugated system of the molecule.[9] This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

Caption: π → π* electronic transition in this compound's chromophore.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the this compound molecule. The key vibrational frequencies confirm the presence of the azo group and the substituted aromatic rings.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |

| N-H Stretch (primary amine) | 3400 - 3300 | Two distinct bands | [9] |

| Aromatic C-H Stretch | > 3000 | [9] | |

| N-H Bend (primary amine) | 1650 - 1580 | [9] | |

| Azo (-N=N-) Stretch | 1555 - 1504 | Diagnostic for azo dyes | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons. Protons on the phenyl ring and the diamine-substituted ring will appear in the downfield region, typically between 7.2 and 8.0 ppm.[9] The protons of the amine groups would likely appear as broad signals.

-

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom in the aromatic rings.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below as a general guideline for researchers.

General Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or ethanol). From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum from 200 to 800 nm. Use the pure solvent as a reference blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

General Protocol for FTIR Spectroscopy

-

Sample Preparation: For solid samples, mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Measurement: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed for more detailed structural assignments.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.

Conclusion

The chromophore of this compound is a well-defined azo structure, the synthesis and spectroscopic properties of which are well-documented. The conjugated system of the phenyl ring, azo group, and m-phenylenediamine ring is responsible for the π → π* electronic transition in the visible region, giving rise to its characteristic orange color. The combination of UV-Vis, FTIR, and NMR spectroscopy provides a comprehensive characterization of this important dye molecule, confirming its structure and providing the quantitative data necessary for research and quality control. This guide serves as a foundational resource for professionals engaged in the study and application of azo dyes.

References

- 1. Chrysoidine | chemical compound | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. C.I. Basic Orange 2 | C12H13ClN4 | CID 10771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Buy Chrysoidine R | 4438-16-8 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Chemical Distinctions of Chrysodine Variants: A Technical Guide for Researchers

An in-depth examination of the chemical and physical properties of Chrysodine G/Y and this compound R, providing researchers and drug development professionals with a comprehensive comparative analysis.

Introduction

This compound is a cationic diazo dye of historical significance, being one of the first synthetically produced azo dyes. It finds applications in various fields, including as a biological stain and a colorant for textiles, leather, and paper. The common variants, this compound G/Y and this compound R, while often grouped, possess distinct chemical structures that give rise to different properties and potential applications. This technical guide elucidates the core chemical differences between these variants, providing quantitative data, detailed experimental protocols, and visual representations of their chemical structures and analytical workflows to aid researchers in their selection and application.

Core Chemical Differences and Nomenclature

The primary distinction between the common this compound variants lies in the substitution on the phenylenediamine ring. The nomenclature can be ambiguous, with "this compound G" and "this compound Y" often used interchangeably for the same chemical entity, which is also known as Basic Orange 2. In contrast, "this compound R" (Basic Orange 1) refers to a methylated analogue.

-

This compound G/Y (Basic Orange 2): The core structure is 2,4-diaminoazobenzene, typically available as a hydrochloride salt. Its chemical name is 4-(phenyldiazenyl)benzene-1,3-diamine hydrochloride.[1]

-

This compound R (Basic Orange 1): This variant contains a methyl group on the phenylenediamine ring. Its systematic name is 4-methyl-6-(phenyldiazenyl)benzene-1,3-diamine hydrochloride.[2]

The presence of the methyl group in this compound R, while seemingly minor, influences its physicochemical properties, including its molecular weight, and potentially its solubility and spectroscopic characteristics.

Comparative Physicochemical Data

The following tables summarize the key quantitative data for this compound G/Y and this compound R, facilitating a direct comparison of their properties.

Table 1: General and Physical Properties

| Property | This compound G/Y (Basic Orange 2) | This compound R (Basic Orange 1) |

| CAS Number | 532-82-1 | 4438-16-8 |

| Colour Index No. | 11270 | 11320 |

| Chemical Formula | C₁₂H₁₃ClN₄ | C₁₃H₁₅ClN₄ |

| Molecular Weight | 248.71 g/mol | 262.74 g/mol [3] |

| Appearance | Red-brown powder or crystals | Dark yellow-orange powder |

| Melting Point | Decomposes at 235 °C | ~235 °C[3] (some sources report 165-166 °C) |

Table 2: Spectroscopic and Solubility Properties

| Property | This compound G/Y (Basic Orange 2) | This compound R (Basic Orange 1) |

| UV-Vis λmax (in water) | 449 - 454 nm[1] | 440 - 446 nm[4] |

| Solubility in Water | Soluble | Soluble[3] |

| Solubility in Ethanol | Soluble | Soluble[3] |

Chemical Structures and Synthesis

The chemical structures of this compound G/Y and this compound R are depicted below. The synthesis of these azo dyes follows a classical pathway involving diazotization of an aromatic amine followed by azo coupling with an electron-rich coupling partner.

Synthesis Pathway

The general synthetic pathway for this compound variants involves two main steps: the diazotization of aniline and the subsequent azo coupling reaction.

References

Interaction of Chrysodine with Nucleic Acids and Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysodine, a cationic azo dye, has garnered interest due to its biological activities and potential toxicological implications. Understanding its interactions with fundamental biological macromolecules is crucial for elucidating its mechanisms of action and for the development of potential therapeutic or diagnostic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound with nucleic acids and proteins. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding for researchers in drug discovery and molecular biology. While direct quantitative data for this compound's interaction with nucleic acids remains limited, this guide draws upon studies of structurally related compounds to provide a broader context and suggest future research directions.

Interaction with Nucleic Acids

The interaction of small molecules with DNA and RNA can occur through various modes, including intercalation between base pairs, binding to the major or minor grooves, and electrostatic interactions with the phosphate backbone. These interactions can lead to conformational changes in the nucleic acid structure, potentially affecting replication, transcription, and other vital cellular processes.

Qualitative and Semi-Quantitative Findings

Studies have indicated that this compound interacts with double-stranded DNA (ds-DNA), although the binding affinity appears to be relatively weak under standard conditions.

-

Spectroscopic and Microscopic Evidence: Research utilizing absorption spectroscopy, resonance light scattering (RLS), circular dichroism (CD), and transmission electron microscopy (TEM) has shown that while the toxicity of this compound hydrochloride to calf thymus DNA (ct-DNA) is weak on its own, the interaction is significantly enhanced in the presence of the cationic surfactant cetyltrimethylammonium bromide (CTMAB). This suggests that the formation of a this compound-CTMAB complex facilitates a more pronounced interaction with DNA, likely through a combination of electrostatic and hydrophobic forces, leading to conformational changes in the DNA structure.[1]

-

Electrochemical Studies: Differential pulse voltammetry has also been employed to study the interaction of this compound with ds-DNA. By monitoring changes in the oxidation peaks of guanine, adenine, and this compound, researchers have inferred a binding interaction.[2]

Data Presentation: Nucleic Acid Interactions

Currently, there is a notable lack of specific quantitative binding data, such as dissociation constants (K_d) or binding constants (K_b), for the interaction of this compound with nucleic acids in the peer-reviewed literature. The available studies have focused on qualitative or semi-quantitative assessments of the interaction.

Experimental Protocols

Circular dichroism spectroscopy is a powerful technique to study changes in the secondary structure of macromolecules like DNA upon ligand binding.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Determine the concentration of the ct-DNA solution spectrophotometrically by measuring the absorbance at 260 nm.

-

Prepare a stock solution of this compound in the same buffer.

-

Prepare a series of samples with a fixed concentration of ct-DNA and varying concentrations of this compound.

-

-

CD Measurement:

-

Record the CD spectra of the samples in the far-UV region (typically 200-320 nm) using a CD spectropolarimeter.

-

Use a quartz cuvette with a path length of 1 cm.

-

Maintain a constant temperature throughout the experiment.

-

Record a baseline spectrum of the buffer and subtract it from the sample spectra.

-

-

Data Analysis:

-

Analyze the changes in the CD spectrum of DNA upon the addition of this compound. Changes in the positive band around 275 nm (related to base stacking) and the negative band around 245 nm (related to helicity) can indicate conformational changes, such as those associated with intercalation or groove binding.[3][4][5]

-

References

- 1. Toxic effects of chrysoidine on human serum albumin: isothermal titration calorimetry and spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

The Light-Induced Fate of an Azo Dye: A Technical Guide to the Photostability and Degradation Pathways of Chrysodine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the photostability and degradation pathways of Chrysodine, a widely used azo dye. This document collates available data, outlines detailed experimental protocols for further research, and presents visual representations of key processes to facilitate a deeper understanding of the light-induced behavior of this compound.

Photostability of this compound

The photostability of a dye is a critical parameter determining its suitability for various applications, from textile dyeing to biological staining. It is quantified by the photobleaching quantum yield (Φ), which represents the probability of a molecule undergoing photochemical decomposition after absorbing a photon. A lower quantum yield signifies higher photostability.

Table 1: Factors Influencing this compound Photostability (Qualitative)

| Parameter | Effect on Photostability | Rationale |

| Light Intensity | Decreases | Higher photon flux increases the rate of photochemical reactions. |

| Wavelength of Irradiation | Dependent on Absorption Spectrum | Degradation is most efficient at wavelengths strongly absorbed by the dye. This compound G exhibits a maximum absorbance around 452 nm. |

| pH of the Medium | Can Influence | The protonation state of the molecule can affect its electronic structure and reactivity. |

| Presence of Oxygen | Generally Decreases | Molecular oxygen can participate in photo-oxidative degradation pathways. |

| Solvent | Can Influence | The polarity and chemical nature of the solvent can affect the stability of excited states and reactive intermediates. |

| Presence of Photosensitizers | Can Decrease | Sensitizers can transfer energy to the dye or generate reactive oxygen species, accelerating degradation. |

Proposed Photodegradation Pathways of this compound G

The photodegradation of azo dyes typically proceeds via two primary mechanisms: photoreduction and photooxidation. Based on studies of this compound R and Y, and the known chemistry of azo dyes, a plausible photodegradation pathway for this compound G can be proposed. The initial and most critical step is the cleavage of the azo bond.

Under photoreductive conditions, the azo bond can be cleaved to form two primary aromatic amine intermediates: aniline and 1,2,4-triaminobenzene .

Caption: Proposed photoreductive degradation pathway of this compound G.

Following the initial cleavage, these aromatic amine intermediates are generally more susceptible to further photo-oxidation. This can lead to the opening of the aromatic rings and the formation of smaller, aliphatic molecules, and ultimately, complete mineralization to carbon dioxide, water, and inorganic nitrogen compounds.

Under photo-oxidative conditions, reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), can attack the this compound G molecule. This can lead to the hydroxylation of the aromatic rings and cleavage of the azo bond, also resulting in the formation of various aromatic intermediates that are subsequently degraded.

Experimental Protocols

To facilitate further research into the photostability and degradation of this compound, this section provides detailed methodologies for key experiments.

Determination of Photodegradation Quantum Yield (Φ)

This protocol outlines a relative method for determining the photodegradation quantum yield of this compound G using a well-characterized actinometer (a chemical system with a known quantum yield).

Materials:

-

This compound G

-

Chemical actinometer (e.g., ferrioxalate for UV range, or a well-characterized dye like Rhodamine 6G for the visible range)

-

Spectrophotometer (UV-Vis)

-

Light source with a stable output (e.g., xenon lamp with appropriate filters)

-

Quartz cuvettes

-

Solvent (e.g., water, ethanol)

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound G of known concentration in the desired solvent.

-

Prepare a stock solution of the actinometer of known concentration in its appropriate solvent.

-

From the stock solutions, prepare a series of dilute solutions of both this compound G and the actinometer. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.

-

-

Irradiation:

-

Fill a quartz cuvette with the this compound G solution and place it in the irradiation setup.

-

Irradiate the solution with monochromatic light at a wavelength where this compound G absorbs strongly (e.g., ~452 nm).

-

At regular time intervals, remove the cuvette and record the full UV-Vis absorption spectrum.

-

Repeat the irradiation experiment with the actinometer solution under identical conditions (same light source, geometry, and irradiation time).

-

-

Data Analysis:

-

For both this compound G and the actinometer, plot the absorbance at the respective λmax versus irradiation time.

-

The initial rate of photodegradation (k) can be determined from the initial slope of this plot. For a first-order decay, a plot of ln(A₀/Aₜ) versus time will yield a straight line with a slope equal to the rate constant.

-

The photodegradation quantum yield of this compound G (Φ_Chy) can be calculated using the following equation:

Φ_Chy = Φ_act * (k_Chy / k_act) * (F_act / F_Chy)

where:

-

Φ_act is the known quantum yield of the actinometer.

-

k_Chy and k_act are the initial rates of degradation of this compound G and the actinometer, respectively.

-

F_Chy and F_act are the fractions of light absorbed by this compound G and the actinometer, respectively, calculated as F = 1 - 10⁻ᴬ, where A is the absorbance at the irradiation wavelength.

-

-

Caption: Experimental workflow for determining photodegradation quantum yield.

Identification of Photodegradation Products by HPLC-MS

This protocol describes the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate and identify the intermediates and final products of this compound G photodegradation.

Materials:

-

Photodegraded this compound G solution (from the experiment in 3.1 or a separate, more concentrated irradiation)

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mass spectrometer (e.g., electrospray ionization - ESI, coupled to a quadrupole or time-of-flight analyzer)

-

High-purity solvents for the mobile phase (e.g., acetonitrile, water with formic acid or ammonium acetate)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Take an aliquot of the photodegraded this compound G solution.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Separation:

-

Set up the HPLC system with a suitable mobile phase gradient. A typical gradient for separating aromatic amines and their degradation products might start with a high percentage of aqueous phase and gradually increase the organic phase (e.g., acetonitrile).

-

Inject the filtered sample onto the HPLC column.

-

-

MS Detection:

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential products.

-

Acquire full scan mass spectra to identify the molecular weights of the eluting compounds.

-

Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns, which are crucial for structural elucidation.

-

-

Data Analysis:

-

Analyze the chromatograms to identify peaks corresponding to the parent this compound G and its degradation products.

-

Examine the mass spectra of the new peaks to determine their molecular weights.

-

Interpret the MS/MS fragmentation patterns to propose structures for the degradation products. Comparison with fragmentation patterns of known standards (e.g., aniline, 1,2,4-triaminobenzene) can confirm their identity.

-

Caption: Workflow for the identification of photodegradation products by HPLC-MS.

Conclusion

The photostability of this compound is a complex issue influenced by a variety of environmental factors. While direct photodegradation data for this compound G is limited, insights from related compounds suggest that the primary degradation pathway involves the cleavage of the azo bond, leading to the formation of aromatic amines which are then further degraded. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the photostability of this compound and to elucidate its precise degradation pathways. Such studies are essential for predicting the environmental fate of this dye and for the development of more stable formulations in various applications. Further research is encouraged to determine the photodegradation quantum yield of this compound G and to definitively identify its photoproducts under various conditions.

Methodological & Application

Application Notes and Protocols for Chrysodine Staining of Plant Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysodine G, also known as this compound Y or Basic Orange 2, is a versatile basic azo dye utilized in various histological applications, including botanical microscopy.[1] While specific, detailed protocols for the use of this compound in staining suberized and cutinized plant tissues are not extensively documented in recent literature, a generalized staining procedure can be effectively employed. This document provides a comprehensive, inferred protocol for the application of this compound G for the visualization of suberin and cutin in plant tissue sections, based on established histological principles. This compound is expected to impart a distinct orange to brown coloration to these lipophilic cell wall components, aiding in their identification and localization within plant tissues.

Principle of Staining

This compound is a basic dye, meaning its chromophore (color-bearing ion) is positively charged. This cationic dye will bind to acidic (negatively charged) components within the plant tissue. While the primary targets of basic dyes are nucleic acids and acidic proteins, they can also stain other components, including certain cell wall constituents. The lipophilic nature of suberin and cutin may also play a role in the retention of this organic dye. The resulting coloration allows for the microscopic differentiation of suberized and cutinized tissues from other cell types.

Data Presentation

The following table summarizes the key quantitative parameters of the this compound staining protocol for plant tissue sections.

| Parameter | Value/Range | Notes |

| Fixative | FAA (Formalin-Aceto-Alcohol) | Standard fixative for plant histology. |

| Section Thickness | 10 - 50 µm | Thinner sections generally yield better results. |

| This compound G Solution | 0.5% (w/v) in 70% ethanol | A common concentration for many histological stains. |

| Staining Time | 5 - 15 minutes | Optimal time may vary depending on the tissue type and thickness. |

| Differentiation | 95% Ethanol | Used to remove excess stain and improve contrast. |

| Counterstain (Optional) | 0.5% Aniline Blue in 95% Ethanol | Can be used to stain cellulosic cell walls for contrast. |

Experimental Protocols

Materials and Reagents

-

Plant tissue (e.g., stems, roots, leaves)

-

Fixative solution (FAA): 50% ethanol, 5% glacial acetic acid, 10% formalin (37-40% formaldehyde solution)

-

Ethanol series (30%, 50%, 70%, 95%, 100%)

-

Xylene or other clearing agents

-

Paraffin wax

-

Microtome

-

Glass microscope slides and coverslips

-

Staining jars

-

This compound G (C.I. 11270)

-

Aniline Blue (optional counterstain)

-

Mounting medium (e.g., Canada balsam or synthetic equivalent)

-

Light microscope

Staining Solution Preparation

-

This compound G Stock Solution (0.5% w/v):

-

Weigh 0.5 g of this compound G powder.

-

Dissolve in 100 mL of 70% ethanol.

-

Stir until fully dissolved. The solution will appear as a reddish-brown to orange color.

-

Filter the solution before use to remove any undissolved particles.

-

-

Aniline Blue Counterstain (0.5% w/v) (Optional):

-